molecular formula C14H24NO5P B1360381 Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester CAS No. 7761-63-9

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester

Cat. No. B1360381
CAS RN: 7761-63-9
M. Wt: 317.32 g/mol
InChI Key: VUYGHHAMISYIPK-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester, also known as N-(3,4-dimethoxyphenethyl)phosphoramidic acid-0,0-diethyl ester, is a chemical compound with the molecular formula C14H24NO5P .


Molecular Structure Analysis

The molecular structure of this compound includes a phosphoramidic acid group attached to a 3,4-dimethoxyphenethyl group, and it has two ethyl ester groups . The InChI representation of the molecule is InChI=1S/C14H24NO5P/c1-5-19-21(16,20-6-2)15-10-9-12-7-8-13(17-3)14(11-12)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 . The exact mass and the monoisotopic mass of the compound are both 317.13920986 g/mol . The topological polar surface area of the compound is 66 Ų . The compound has a heavy atom count of 21 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Esterification in Organic Synthesis : Phosphoramidic acid derivatives have been shown to be efficient in the esterification of carboxylic acids, leading to the formation of various esters. For instance, the use of specific phosphoric acid diethyl esters can result in selective and high-yield ester production, relevant in organic synthesis (Won et al., 2007).

  • Formation of Thiol Esters : Another application is in the synthesis of thiol esters from carboxylic acids and thiols, using reagents like diphenyl phosphorazidate (DPPA) or diethyl phosphorocyanidate (DEPC). These methods demonstrate chemoselectivity and can be applied with minimal racemization, useful in the synthesis of organic compounds (Yokoyama, Shioiri, & Yamada, 1977).

Material Science and Engineering

  • Solubility Studies : The solubility of similar phosphoramidic acid esters in various solvents has been studied, which is critical in material science for understanding and predicting the behavior of these compounds in different environments. Such studies assist in the formulation and application of these chemicals in various industrial and research settings (Wang et al., 2015).

  • EPR Properties in Spectroscopy : In the field of spectroscopy, certain phosphorus-containing hydrazines, similar in structure to phosphoramidic acid derivatives, have been used to study the properties of hydrazyl radicals. Such research contributes to the understanding of molecular interactions and properties in various chemical environments (Lucarini, Pedulli, & Lazzari, 2000).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Phosphorylated Amino Acids : There's research into synthesizing phosphoramidic dichlorides as potential cytostatics, which are important in the development of cancer treatments. Such compounds have been created by reacting amino acid methyl ester hydrochlorides with phosphorylating agents (Schwieger & Unterhalt, 1992).

  • Molecular Docking in Drug Development : The synthesis of certain phosphonic acid diethyl ester derivatives and their molecular docking studies for potential bioactivity, including anticancer properties, highlights the role of phosphoramidic acid derivatives in drug discovery and development (Gaikwad et al., 2019).

properties

IUPAC Name

N-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NO5P/c1-5-19-21(16,20-6-2)15-10-9-12-7-8-13(17-3)14(11-12)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGHHAMISYIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NCCC1=CC(=C(C=C1)OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228276
Record name Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester

CAS RN

7761-63-9
Record name Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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